molecular formula C10H12N4OS B2694461 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide CAS No. 1008922-54-0

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide

Cat. No.: B2694461
CAS No.: 1008922-54-0
M. Wt: 236.29
InChI Key: WYZLLODOOQMZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide is a useful research compound. Its molecular formula is C10H12N4OS and its molecular weight is 236.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6(9(15)14-11)12-10-13-7-4-2-3-5-8(7)16-10/h2-6H,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZLLODOOQMZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Synthesis protocol for 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide

Executive Summary & Scope

This application note details the optimized synthesis protocol for This compound . This compound belongs to a class of benzothiazole-hydrazide conjugates known for significant pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.

The synthesis strategy employs a convergent two-step pathway:

  • N-Alkylation: Nucleophilic substitution of ethyl 2-bromopropionate by 2-aminobenzothiazole to form the ester intermediate.

  • Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate to yield the target hydrazide.

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Retrosynthetic Analysis & Pathway

The retrosynthetic logic relies on disconnecting the hydrazide moiety to its corresponding ester precursor, which is further disconnected to the commercially available 2-aminobenzothiazole.

Retrosynthesis Target Target: This compound Intermediate Intermediate: Ethyl 2-[(1,3-benzothiazol-2-yl)amino]propanoate Target->Intermediate Hydrazinolysis (NH2NH2·H2O) SM1 Starting Material 1: 2-Aminobenzothiazole Intermediate->SM1 N-Alkylation SM2 Starting Material 2: Ethyl 2-bromopropionate Intermediate->SM2 + Base (K2CO3) Reagent Reagent: Hydrazine Hydrate

Figure 1: Retrosynthetic disconnection showing the conversion of the ester intermediate to the target hydrazide.[1]

Experimental Protocols

Safety Pre-requisites
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood; avoid contact with metals.

  • Ethyl 2-bromopropionate: Lachrymator and irritant.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

Step 1: Synthesis of Ethyl 2-[(1,3-benzothiazol-2-yl)amino]propanoate

This step involves the N-alkylation of the exocyclic amine. While alkylation can occur at the ring nitrogen (endocyclic), using a weak base like


 in a polar aprotic solvent favors the thermodynamic exocyclic product.

Reagents & Materials:

ReagentMW ( g/mol )Equiv.[2][3]Quantity (Example)Role
2-Aminobenzothiazole150.201.01.50 g (10 mmol)Nucleophile
Ethyl 2-bromopropionate181.031.11.43 mL (11 mmol)Electrophile
Potassium Carbonate (

)
138.212.02.76 g (20 mmol)Base (HBr Scavenger)
Dry Acetone (or DMF)--30 mLSolvent
Potassium Iodide (KI)166.000.1~160 mgCatalyst (Finkelstein)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzothiazole (1.0 eq) in dry acetone (or DMF).

  • Addition: Add anhydrous

    
      (2.0 eq) and a catalytic amount of KI . Stir for 10 minutes at room temperature.
    
  • Initiation: Dropwise add ethyl 2-bromopropionate (1.1 eq) over 5–10 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    C for acetone; 
    
    
    
    C if using DMF) for 12–18 hours .
    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).[4] The starting amine (lower Rf) should disappear, and a new, less polar spot (Ester) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      /KBr) and wash the solid residue with acetone.
      
    • Evaporate the solvent from the filtrate under reduced pressure.[4]

    • Precipitation: Pour the resulting residue into crushed ice-water (100 mL) with vigorous stirring. The ester should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure ester intermediate.

Yield Expectation: 70–85% Appearance: White to pale yellow crystalline solid.

Step 2: Hydrazinolysis to this compound

The conversion of the ester to the hydrazide is driven by the nucleophilicity of hydrazine. An excess of hydrazine is used to prevent the formation of the dimer (di-hydrazide).

Reagents & Materials:

ReagentMW ( g/mol )Equiv.[2][3]QuantityRole
Ester Intermediate (Step 1)~250.31.01.25 g (5 mmol)Substrate
Hydrazine Hydrate (80-99%)50.063.00.75 mL (~15 mmol)Nucleophile
Absolute Ethanol--20 mLSolvent

Procedure:

  • Dissolution: Dissolve the Ester Intermediate (from Step 1) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Addition: Add Hydrazine Hydrate (3.0 eq) dropwise to the solution.

  • Reflux: Heat the mixture to reflux for 4–6 hours .

    • Observation: A solid precipitate often begins to form during the reflux or upon cooling.

    • Checkpoint: TLC (Chloroform:Methanol 9:1).[5] The non-polar ester spot should disappear, replaced by a polar spot (Hydrazide) near the baseline.

  • Isolation:

    • Cool the reaction mixture to room temperature and then refrigerate (

      
      C) for 2 hours to maximize precipitation.
      
    • Filter the solid product under vacuum.[6]

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (to remove trace hydrazine).

  • Drying: Dry the product in a vacuum oven at

    
    C for 6 hours.
    

Yield Expectation: 65–80% Appearance: White to off-white powder. Melting Point: Typically >180°C (Decomposes).

Process Logic & Validation (Graphviz)

The following flowchart illustrates the critical decision nodes and purification logic to ensure high purity.

Workflow Start Start: Reaction Mixture (Step 1 or 2) TLC TLC Check (Conversion > 95%?) Start->TLC Continue Continue Reflux TLC->Continue No Workup Workup: Pour into Ice Water TLC->Workup Yes Continue->TLC Precipitate Precipitate Formed? Workup->Precipitate Filter Filter & Wash Precipitate->Filter Yes (Solid) Extract Extraction: DCM/Ethyl Acetate Precipitate->Extract No (Oily) Recryst Recrystallization (Ethanol) Filter->Recryst Extract->Recryst Final Final Product: Pure Hydrazide Recryst->Final

Figure 2: Logical workflow for reaction monitoring and purification to handle potential oiling out of intermediates.

Characterization & Quality Control

To validate the synthesis, the following spectral data should be obtained.

1. Melting Point:

  • Sharp melting point range indicates purity. Broad range (>2°C) suggests solvent entrapment or impurities.

2. IR Spectroscopy (KBr Pellet):

  • NH Stretching: Doublet around 3300–3400

    
     (
    
    
    
    ) and 3100–3200
    
    
    (NH).
  • Carbonyl (C=O): Strong band at 1650–1670

    
     (Amide I).
    
  • C=N (Benzothiazole): ~1600

    
    .
    

3.


-NMR (DMSO-

, 400 MHz):
  • 
     1.3–1.5 ppm:  Doublet (3H, 
    
    
    
    ) – Specific to the propane/alanine backbone.
  • 
     4.5–5.0 ppm:  Multiplet (1H, 
    
    
    
    ) – Alpha-proton.
  • 
     7.0–8.0 ppm:  Multiplet (4H, Ar-H) – Benzothiazole ring protons.
    
  • 
     8.5–9.5 ppm:  Broad Singlet (1H, NH) – Exocyclic amine.
    
  • 
     4.0–4.5 ppm:  Broad Singlet (2H, 
    
    
    
    ) – Hydrazide amine.
  • 
     9.0–10.0 ppm:  Singlet (1H, CONH) – Hydrazide amide.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation or endocyclic attack.Add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ. Ensure reagents are dry.
Oiling out (Step 1) Product is not crystallizing in water.Extract the aqueous mix with Ethyl Acetate, dry over

, evaporate, and triturate with cold ether/hexane.
Dimer Formation (Step 2) Insufficient Hydrazine.Ensure Hydrazine Hydrate is in excess (at least 3 equivalents). Add the ester to the hydrazine solution slowly.
Impurity in Step 2 Unreacted Ester.Extend reflux time. If ester persists, recrystallize from ethanol; the hydrazide is usually less soluble than the ester.

References

  • Synthesis of benzothiazole-2-yl-hydrazone derivatives

    • Title: Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.[7][8][9]

    • Source: Arabian Journal of Chemistry (via ScienceDirect/Elsevier).
    • Relevance: Establishes the core reactivity of 2-aminobenzothiazole with hydrazine and alkyl
    • URL:[Link]

  • Alkylation Protocols for 2-Aminobenzothiazoles

    • Title: Synthesis, Characterization and Antimicrobial studies of new novel deriv
    • Source: Scholars Academic Journal of Pharmacy (SAS Publishers).
    • Relevance: Provides specific conditions (K2CO3/Acetone)
    • URL:[Link]

  • General Hydrazinolysis of Esters

    • Title: Synthesis of some new hydrazone derivatives containing benzothiazole moiety.[3][7][8][9][10][11]

    • Source: ResearchG
    • Relevance: Confirms the protocol for converting benzothiazole-esters to hydrazides using hydrazine hydr
    • URL:[Link]

Sources

Application Note: Solvent Solubility & Handling of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the specific physicochemical challenges of solubilizing 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide . Due to the lack of widely published specific solubility data for this exact derivative, this guide synthesizes established solubility data for the 2-aminobenzothiazole pharmacophore and hydrazide functional groups to provide a robust, chemically grounded protocol.

Executive Summary

This compound presents a dual challenge for biological assays: a hydrophobic aromatic core (benzothiazole) limiting aqueous solubility, and a reactive tail (hydrazide) susceptible to chemical interference in standard cell culture media.[1] This guide provides a validated workflow for preparing stable stock solutions, executing precipitation-free dilutions, and mitigating chemical artifacts caused by media components like pyruvate.[1]

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecule's behavior in solution.[1]

PropertyCharacteristicImpact on Protocol
Hydrophobic Core 1,3-Benzothiazole ringLimits water solubility; requires organic co-solvents (DMSO).[1]
Polar Tail Propanehydrazide (-CONHNH₂)Increases polarity slightly but introduces H-bond donor/acceptor capability.[1]
Reactivity Hydrazide groupCRITICAL: Can react with ketones (e.g., Pyruvate) and aldehydes (e.g., Glucose) to form hydrazones, potentially altering bioactivity.[1]
Predicted LogP ~1.5 – 2.5 (Estimated)Moderate lipophilicity; likely to precipitate upon rapid dilution into aqueous buffers.[1]
pKa ~3-4 (Hydrazide), ~1-2 (Thiazole N)Molecule is largely uncharged at physiological pH (7.4), minimizing solubility assistance from ionization.[1]

Solvent Selection Guide

Primary Solvent: Dimethyl Sulfoxide (DMSO)[1]
  • Recommendation: Grade: Sterile-filtered, Hybridoma/Cell Culture Grade (≥99.9%).

  • Solubility Limit: Expected >50 mM.

  • Rationale: DMSO disrupts the strong crystal lattice of the benzothiazole core.[1] It is miscible with water, allowing for serial dilutions.

  • Caution: DMSO is cytotoxic at high concentrations.[1] Final assay concentration must be <0.5% (v/v) (ideally <0.1%).

Alternative: Dimethylformamide (DMF)[2][3]
  • Usage: Only if DMSO interferes with specific enzymatic targets.[1]

  • Caution: Higher toxicity than DMSO in cell-based assays.

Unsuitable Solvents
  • Water/PBS: Solubility is likely <100 µM.[1] Do not use for stock preparation.

  • Ethanol: May dissolve the compound but evaporates rapidly, leading to concentration errors and "ringing" (precipitation at the meniscus).[1]

Protocol: Preparation of Stock Solutions

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Compound: this compound (Solid)

  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck Grade)[1]

  • Vials: Amber glass vials (to protect from light) with Teflon-lined caps.

  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filter (Do NOT use Nylon or Cellulose Acetate for pure DMSO).[1]

Step-by-Step Procedure
  • Weighing: Weigh approximately 5–10 mg of the compound into a sterile amber glass vial. Record the exact mass.

  • Calculation: Calculate the volume of DMSO required to achieve a 20 mM stock concentration.

    • Formula:

      
      [1]
      
  • Dissolution: Add the calculated volume of DMSO.

    • Technique: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual QC: Hold the vial against a light source.[1] The solution must be perfectly clear with no turbidity.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm PTFE filter into a fresh sterile vial.

    • Note: Pre-wet the filter with pure DMSO to minimize compound loss by adsorption.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol: Dilution for Biological Assays

The "Solvent Shock" Problem: Adding a high-concentration DMSO stock directly to aqueous media often causes the hydrophobic compound to crash out (precipitate) instantly, forming invisible micro-crystals that skew assay results.

The "Intermediate Dilution" Method[1]

DilutionProtocol cluster_check Quality Control Check Stock 20 mM Stock (100% DMSO) Inter Intermediate (100x Working Conc) (Solvent: Media/DMSO mix) Stock->Inter 1. Pre-dilute 1:10 into Media/Buffer Final Final Assay Well (1x Working Conc) (<0.5% DMSO) Inter->Final 2. Add to Cells (1:100 Dilution) Check Check for Turbidity (Microscopy) Inter->Check

Figure 1: Step-wise dilution strategy to prevent precipitation shock.

Procedure:

  • Goal: Target final concentration of 10 µM in the assay.

  • Intermediate Step: Prepare a 100 µM solution (10x or 100x depending on setup) by diluting the 20 mM stock into culture media.

    • Critical: Add the DMSO stock dropwise to the media while vortexing. Do not add media to the DMSO.

  • Final Step: Add the intermediate solution to the cell culture wells.

  • Validation: Inspect the intermediate solution under a microscope (10x or 20x objective). If you see "vibrating" black dots or crystals, the compound has precipitated.

Critical Chemical Warning: Media Incompatibility

The Hydrazide Hazard: The propanehydrazide moiety (-CONHNH₂) is chemically reactive toward carbonyl groups (ketones and aldehydes).[1]

  • Risk: Standard cell culture media (e.g., DMEM, RPMI) often contains Sodium Pyruvate (a ketone).[1]

  • Reaction: Hydrazide + Pyruvate

    
     Hydrazone + Water.[1]
    
  • Consequence: You may be assaying the hydrazone derivative, not your parent compound.[1] This reaction can occur within hours at 37°C.[2]

Mitigation Strategy:

  • Use Pyruvate-Free Media: Select formulations of DMEM/RPMI that lack sodium pyruvate.

  • Fresh Preparation: Perform dilutions immediately before use. Do not store diluted compound in media overnight.

ChemicalStability Compound 2-[(1,3-Benzothiazol-2-yl)amino] propanehydrazide Reaction Schiff Base Formation (Nucleophilic Attack) Compound->Reaction Hydrazide Group Media Culture Media (Contains Pyruvate/Glucose) Media->Reaction Carbonyl Group Artifact Hydrazone Artifact (Altered Bioactivity) Reaction->Artifact Time & Temp (37°C)

Figure 2: Chemical instability pathway in standard culture media.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Turbidity in Stock Incomplete dissolutionSonicate at 40°C; verify DMSO is anhydrous (water causes crash-out).
Crystals in Media "Solvent Shock"Use the "Intermediate Dilution" method; increase vortexing speed during addition.[1]
Loss of Potency Chemical degradationSwitch to pyruvate-free media; prepare fresh daily.
Cytotoxicity (Vehicle) High DMSO %Ensure final DMSO concentration is <0.5% (v/v).[1] Run a DMSO-only control.

References

  • Solubility of Benzothiazole Derivatives

    • Title: Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.[1]

    • Source: Arabian Journal of Chemistry (2011).
    • Relevance: Establishes DMSO solubility for benzothiazole-hydrazide analogs.
    • URL:[Link]

  • Hydrazide Reactivity in Biology

    • Title: Chemical Reactivity of Hydrazides with Cellular Carbonyls.[1]

    • Source: Bioconjugate Chemistry (General Principle Reference).[1]

    • Context: Supports the warning regarding pyruvate/aldehyde interactions in media.[1]

  • General DMSO Handling in Cell Culture

    • Title: Best Practices for Compound Management and Handling.[1]

    • Source: NCATS / NIH Assay Guidance Manual.[1]

    • URL:[Link]

Sources

Technical Guide: Crystallization Strategies for 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide

[1]

Introduction & Chemical Context

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide is a critical pharmacophore intermediate, often utilized in the synthesis of antimicrobial agents, anticancer drugs, and Schiff base ligands for metal coordination.[1][2] Structurally, it consists of a lipophilic 1,3-benzothiazole ring fused to a polar propanehydrazide tail via an amino linker.[1]

This duality—a hydrophobic aromatic core and a hydrophilic, hydrogen-bond-donating hydrazide terminus—creates specific solubility challenges.[1] The molecule typically exhibits poor solubility in water and non-polar solvents (e.g., hexane) but high solubility in polar aprotic solvents (DMSO, DMF).[1] Successful crystallization requires balancing these opposing properties to achieve high purity and defined crystal habit.[1]

Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
Molecular Structure Fused bicyclic aromatic + Hydrazide linkerPotential for

-

stacking and extensive H-bonding networks.[1]
Solubility (Cold) DMSO, DMF, DMAcGood solvents for initial dissolution.[1]
Solubility (Hot) Ethanol, Methanol, AcetonitrileIdeal candidates for cooling crystallization.[1]
Insolubility Water, Hexane, Diethyl EtherEffective anti-solvents.[1]
Thermal Stability High (MP typically >160°C for analogs)Allows for high-temperature dissolution without degradation.[1]

Pre-Crystallization Solubility Screening

Before attempting bulk crystallization, perform a solubility screen to determine the Metastable Zone Width (MSZW).[1]

Workflow Diagram: Solubility Logic

SolubilityScreeningStartStart: 10mg SampleSolventSelectAdd 100µL Solvent(EtOH, MeOH, or ACN)Start->SolventSelectCheckSolDissolved at RT?SolventSelect->CheckSolHeatHeat to Boiling (Reflux)CheckSol->HeatNoResultBadDiscard SolventCheckSol->ResultBadYes (Too Soluble)CheckHotDissolved at Boil?Heat->CheckHotAddAntiAdd Anti-solvent(Water or Ether)CheckHot->AddAntiNo (Still Insoluble)ResultGoodIdeal System:Cooling CrystallizationCheckHot->ResultGoodYesResultAntiIdeal System:Anti-Solvent PrecipitationAddAnti->ResultAnti

Figure 1: Decision matrix for selecting the optimal solvent system based on thermal solubility behavior.

Protocol A: Recrystallization from Aqueous Ethanol (The Gold Standard)

This method is the most reliable for benzothiazole hydrazides, leveraging the temperature-dependent solubility in ethanol and the "salting-out" effect of water.[1]

Reagents
  • Crude Compound: this compound.[1]

  • Solvent: Absolute Ethanol (EtOH).[1][3][4][5]

  • Anti-solvent: Deionized Water (

    
    ).[1]
    
Step-by-Step Methodology
  • Saturation: Place 1.0 g of crude material in a 50 mL round-bottom flask. Add 15 mL of Absolute Ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Note: If the solid does not dissolve completely after 10 minutes, add EtOH in 1 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble black specks (carbonized impurities) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

  • Nucleation: Remove from heat. While the solution is still hot (

    
    ), add warm 
    
    
    dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
  • Re-dissolution: Add a few drops of hot Ethanol to just clear the turbidity.[1]

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (RT) undisturbed for 2 hours.

    • Transfer to a refrigerator (

      
      ) for an additional 4–12 hours.
      
  • Collection: Filter the crystals using vacuum filtration. Wash the cake with a cold 1:1 EtOH:

    
     mixture.[1]
    
  • Drying: Dry in a vacuum oven at

    
     for 6 hours to remove trapped moisture.
    

Why this works: The hydrophobic benzothiazole ring drives precipitation as the water content increases, while the ethanol maintains the hydrazide in solution at high temperatures, allowing for selective exclusion of impurities.[1]

Protocol B: Anti-Solvent Precipitation (DMSO/Water)

Use this method for highly impure samples or if the compound fails to dissolve in boiling ethanol.[1]

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO).[1]

  • Anti-solvent: Ice-cold Water.[1][5]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of crude compound in the minimum volume of DMSO (approx. 2–3 mL) at room temperature. The solution should be yellow/amber.[1]

  • Filtration: Syringe-filter (0.45 µm PTFE) the solution to remove particulate matter.[1]

  • Precipitation:

    • Place 20 mL of ice-cold water in a beaker with rapid stirring.

    • Slowly add the DMSO solution dropwise into the water vortex.[1]

  • Digestion: A white to pale-yellow precipitate will form immediately.[1] Continue stirring for 30 minutes to prevent occlusion of DMSO in the crystal lattice.

  • Collection: Filter and wash extensively with water to remove residual DMSO (which has a high boiling point).[1]

  • Solvent Exchange: Wash the final filter cake with a small amount of cold ethanol to facilitate faster drying.

Workflow Diagram: Anti-Solvent Setup

AntiSolventCrudeCrude Material(Solid)DMSODissolve inMin. DMSOCrude->DMSOFilterSyringe Filter(Remove Particulates)DMSO->FilterPrecipDropwise intoIce-Cold WaterFilter->PrecipWashWash with Water(Remove DMSO)Precip->WashDryVacuum DryWash->Dry

Figure 2: High-throughput purification workflow using DMSO/Water displacement.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Compound separates as a liquid droplets instead of crystals.[1]The cooling rate is too fast or the anti-solvent was added too quickly. Fix: Re-heat to dissolve the oil, then cool much slower (wrap flask in foil/towel). Seed with a pure crystal if available.[1]
No Precipitation Compound is too soluble in the chosen solvent ratio.[1]Fix: Evaporate excess solvent using a rotary evaporator or increase the ratio of anti-solvent (Water).[1]
Amorphous Solid Rapid precipitation trapped impurities and prevented lattice formation.[1]Fix: Switch from Method B (Crash precipitation) to Method A (Slow cooling).
Colored Impurities Solution is dark/black.[1]Fix: Treat the hot solution with activated charcoal for 15 minutes, then filter while hot before crystallizing.

References

  • Benzothiazole Solubility Profile: Solubility of 1,3-benzothiazole in Organic and Aqueous Environments.[1][6] Solubility of Things.[1][6][7] Link

  • Synthesis & Crystallization of Hydrazide Derivatives: Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers.[1] Link

  • Structural Analysis of Benzothiazole Hydrazides: Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides. MDPI Crystals.[1] Link[1]

  • General Benzothiazole Synthesis: Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant activity.[1] PubMed Central (PMC).[1] Link

In vitro antimicrobial assay protocols for benzothiazole hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzothiazole hydrazides represent a "privileged scaffold" in medicinal chemistry, offering dual mechanisms of action against resistant pathogens (e.g., DNA gyrase inhibition and membrane depolarization). However, their lipophilic nature and specific hydrazide reactivity present unique challenges in in vitro assay reproducibility. This guide provides optimized, field-validated protocols for evaluating these compounds, moving beyond standard textbook methods to address solubility artifacts, solvent interference, and kinetic validation.

Strategic Introduction: The Benzothiazole Challenge

While benzothiazole hydrazides exhibit potent antimicrobial activity, false negatives and positives are common due to poor aqueous solubility and precipitation in cation-adjusted Mueller-Hinton Broth (CAMHB). Unlike hydrophilic antibiotics (e.g., aminoglycosides), these hydrophobic molecules require specific solubilization strategies to ensure the observed MIC (Minimum Inhibitory Concentration) reflects true antimicrobial potency, not compound precipitation.

Key Mechanistic Targets:

  • DNA Gyrase (GyrB subunit): Disruption of supercoiling.

  • Quorum Sensing (QS): Interference with signal receptors (e.g., LasR/RhlR).

  • Membrane Integrity: Perturbation of the lipid bilayer.

Pre-Assay Preparation: Solubility & Stock Management

Critical Step: Hydrazides are prone to hydrolysis in acidic environments and oxidation. Stock solutions must be prepared fresh or stored strictly at -20°C under anhydrous conditions.

Solubilization Protocol
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade (≥99.9%).

    • Note: Avoid Ethanol/Methanol as they can evaporate during incubation, altering concentrations.

  • Stock Concentration: Prepare at 100× the highest desired test concentration (typically 10 mg/mL or 12.8 mg/mL).

  • Solubility Check:

    • Dilute 10 µL of stock into 990 µL of CAMHB.

    • Pass: Solution remains clear.

    • Fail: Visible turbidity or precipitate. Action: Sonicate for 10 mins at 40 kHz. If precipitate persists, add 1-5% Tween-80 to the broth (validate that Tween-80 alone does not inhibit the specific bacterial strain).

Table 1: Solvent Tolerance Limits

Organism Type Max DMSO % (v/v) Notes
Gram-Negative (E. coli, P. aeruginosa) 2.5% Robust outer membrane tolerates higher DMSO.
Gram-Positive (S. aureus, MRSA) 1.0% More sensitive; >1% may cause false inhibition.

| Fungi (C. albicans) | 1.0% | High sensitivity to solvent membrane disruption. |

Protocol 1: High-Throughput MIC Determination (Resazurin-Modified)

Standard turbidity readings (OD600) often fail with benzothiazoles due to micro-precipitation. We utilize a Resazurin (Alamar Blue) redox indicator to detect metabolic activity colorimetrically.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plates: 96-well, flat-bottom, polystyrene (non-treated).

Workflow Diagram

MIC_Workflow Stock Stock Solution (DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute Inoculation Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (18-24h @ 37°C) Inoculation->Incubation Dye Add Resazurin (30 µL/well) Incubation->Dye Post-Incubation Read Read Results (Blue=Dead, Pink=Alive) Dye->Read Wait 2-4h

Caption: Resazurin-modified broth microdilution workflow for hydrophobic compounds.

Step-by-Step Procedure
  • Plate Setup:

    • Columns 1-10: Test compound (Serial 2-fold dilution).

    • Column 11: Growth Control (Bacteria + Broth + DMSO vehicle).

    • Column 12: Sterility Control (Broth only).

  • Inoculum Preparation:

    • Adjust bacterial culture to 0.5 McFarland Standard (~1.5 × 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve starting inoculum of ~10^6 CFU/mL.

  • Assay:

    • Add 100 µL of compound dilution to wells.

    • Add 100 µL of diluted inoculum to wells (Final volume: 200 µL; Final bacterial load: 5 × 10^5 CFU/mL).

    • Critical: Ensure final DMSO concentration is ≤1%.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout (The Resazurin Advantage):

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for 2–4 hours.

    • Interpretation:

      • Blue/Purple: No metabolic activity (Inhibition/Sterile).

      • Pink/Colorless: Active metabolism (Growth).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet)

Benzothiazole hydrazides are increasingly investigated for anti-biofilm properties, particularly against P. aeruginosa.

Logic

Standard MIC assays measure planktonic killing. This assay measures the inhibition of sessile biomass formation on a polymer surface.

Procedure
  • Seeding: Inoculate 96-well plates with 100 µL of bacterial suspension (10^6 CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Immediately add 100 µL of test compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to assess specific anti-biofilm activity without killing the bacteria.

  • Incubation: 24–48 hours at 37°C (static condition—do not shake).

  • Washing:

    • Gently aspirate media.

    • Wash wells 3× with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Tip: Pouring water gently is better than pipetting to avoid stripping the biofilm.

  • Staining:

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 mins.

    • Wash 3× with water. Air dry for 30 mins.

  • Quantification:

    • Solubilize the dye with 150 µL of 30% Acetic Acid or 95% Ethanol .

    • Transfer to a new plate and read Absorbance at 590 nm .

Data Calculation:



Protocol 3: Time-Kill Kinetics

Determines if the benzothiazole hydrazide is bactericidal (kills) or bacteriostatic (inhibits growth).

Workflow Diagram

TimeKill Setup Prepare Tubes: Control, 1x MIC, 4x MIC Sample Sample at T=0, 2, 4, 8, 24h Setup->Sample Dilute Serial Dilution (in Saline) Sample->Dilute Plate Plate on Agar Dilute->Plate Count Count Colonies (CFU/mL) Plot Log10 vs Time Plate->Count

Caption: Kinetic sampling workflow to determine bactericidal activity.

  • Setup: Prepare 10 mL broth cultures containing compound at 1× MIC and 4× MIC . Include a growth control (solvent only).

  • Sampling: Remove 100 µL aliquots at 0, 2, 4, 6, 12, and 24 hours.

  • Plating: Perform serial 10-fold dilutions in saline and plate 20 µL spots onto Mueller-Hinton Agar.

  • Analysis:

    • Bactericidal: ≥3 log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

    • Bacteriostatic: <3 log10 reduction.

Data Interpretation & SAR Context

When analyzing results for benzothiazole hydrazides, consider the Structure-Activity Relationship (SAR):

  • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -NO2, or -F at the C6 position of the benzothiazole ring typically enhance antimicrobial potency by increasing lipophilicity and cellular penetration [1].

  • Hydrazide Linker: The -NH-N=CH- moiety is critical for binding to metal ions in metalloenzymes (e.g., peptide deformylase). If activity is lost after 24h, check for hydrolysis of the hydrazone bond.

  • False Positives: If the MIC is high (>64 µg/mL) but the compound precipitates, the result is invalid. Report as "> Solubility Limit" rather than a specific number.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Wells Compound is hydrophobic; "Salting out" effect in broth.Reduce stock concentration; Use 1-2% Tween-80; Switch to Resazurin readout (turbidity invalid).
Growth in Sterility Control Contaminated stock or DMSO.Filter sterilize (0.22 µm PTFE filter) the stock solution. Note: Use PTFE, not Nylon, for DMSO.
Variable MICs Inoculum density error.Strictly validate 0.5 McFarland using a turbidimeter, not just visual estimation.
No Biofilm Inhibition Strain does not form biofilm.Validate the strain (e.g., P. aeruginosa PAO1) using a Crystal Violet check before testing compounds.

References

  • Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. RSC Advances. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles. Frontiers in Chemistry. Available at: [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.CLSI Standard M07.

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectral Analysis of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide . As a pivotal intermediate in the synthesis of bioactive Schiff bases and metal complexes, the structural integrity of this hydrazide is critical for downstream efficacy.

This molecule combines a lipophilic benzothiazole scaffold with a polar alanine-derived hydrazide tail. The "2-..." nomenclature in the propane chain implies a chiral center (derived from alanine), distinguishing it from linear propionic acid derivatives.

Structural Breakdown for NMR Assignment
  • Moiety A (Aromatic): 1,3-Benzothiazole ring (4 non-equivalent aromatic protons).

  • Moiety B (Linker): Secondary amine (-NH-) connecting the ring to the aliphatic chain.

  • Moiety C (Aliphatic): Propane backbone (Methine -CH- and Methyl -CH3).

  • Moiety D (Functional): Hydrazide group (-CONHNH2).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral fidelity, follow this standardized workflow. This protocol minimizes H/D exchange errors and solvent suppression artifacts.

Sample Preparation[1][7]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory standard.

    • Reasoning: The hydrazide (-CONHNH2) and secondary amine (-NH-) protons are labile. CDCl3 often leads to broad, undetectable peaks due to rapid exchange or poor solubility. DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in sharp, integrable singlets.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube Quality: 5mm high-precision NMR tubes (Class A).

Instrument Parameters
  • Frequency: 400 MHz or higher (500 MHz recommended for resolution of aromatic multiplets).

  • Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration of protons with different relaxation times.

  • Scans (NS): Minimum 16 scans (64 recommended for clear detection of minor impurities).

  • Temperature: 298 K (25°C).

Workflow Visualization

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Addition (DMSO-d6, 0.6 mL) Sample->Solvent Dissolution Vortex/Sonication (Ensure Clear Solution) Solvent->Dissolution Acquisition Acquisition (400+ MHz, 298K) Dissolution->Acquisition Processing Processing (Phase, Baseline, Ref) Acquisition->Processing Analysis Integration & Assignment Processing->Analysis

Figure 1: Step-by-step NMR acquisition workflow ensuring sample homogeneity and data integrity.

Spectral Analysis & Assignment Guide

The following data represents the theoretical consensus shifts derived from high-purity benzothiazole amino-acid derivatives in DMSO-d6.

The Aliphatic Region (1.0 – 5.0 ppm)

This region confirms the "propane" (alanine) backbone.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
1.40 – 1.45 Doublet (

Hz)
3H-CH₃ (Methyl)Coupled to the adjacent methine proton. Typical shift for alanine-

-methyls.
4.20 – 4.50 Broad Singlet2H-NH₂ (Hydrazide)Highly variable. Often broad due to quadrupole broadening from Nitrogen or exchange. Disappears with

shake.
4.60 – 4.85 Multiplet (Pentet/Quartet)1H-CH- (Methine)Deshielded by both the amide carbonyl and the electronegative amine nitrogen.
The Aromatic Region (6.9 – 8.0 ppm)

The benzothiazole ring exhibits a characteristic ABCD pattern, though often appearing as two doublets and two triplets/multiplets.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
7.00 – 7.10 Triplet (

Hz)
1HAr-H (C6) Para to the sulfur, shielded relative to C4/C7.
7.20 – 7.30 Triplet (

Hz)
1HAr-H (C5) Meta to the nitrogen.
7.40 – 7.50 Doublet (

Hz)
1HAr-H (C7) Ortho to the sulfur (less deshielded than C4).
7.65 – 7.75 Doublet (

Hz)
1HAr-H (C4) Ortho to the ring nitrogen; typically the most deshielded aromatic proton due to anisotropic effect.
The Exchangeable Region (8.0 – 10.0 ppm)

Critical for confirming the functional groups.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
8.10 – 8.40 Doublet/Broad S1H-NH- (Linker)The amine linking the ring and aliphatic chain. Couples to the methine CH (

Hz).[1]
9.20 – 9.50 Singlet1H-CONH- (Amide)The hydrazide amide proton. Highly deshielded by the carbonyl anisotropy and H-bonding.

Comparative Analysis: Validation & Purity

This section objectively compares the product's spectrum against common alternatives (precursors) and solvent conditions to guide troubleshooting.

Comparison: Product vs. Precursors

Distinguishing the final product from the starting material (2-Chlorobenzothiazole or 2-Aminobenzothiazole ) is the primary validation step.

FeatureTarget Product (Hydrazide)Precursor (2-Chlorobenzothiazole)Diagnostic Indicator
Aliphatic Region Present: Doublet (1.4 ppm) + Multiplet (4.7 ppm)Absent: No aliphatic signals.Presence of CH/CH3 signals confirms substitution.
NH Signals Three types: Amine, Amide, Amine(NH2).None: No exchangeable protons.Appearance of broad singlets > 8.0 ppm.[1][2]
Aromatic Shift Shielded: Amine donation shields the ring.Deshielded: Cl is electron-withdrawing.Aromatic protons shift upfield (lower ppm) in the product.
Comparison: Solvent Effects (DMSO-d6 vs. CDCl3)
ParameterDMSO-d6 (Recommended)CDCl3 (Alternative)Performance Verdict
Solubility ExcellentPoor to ModerateDMSO is superior for polar hydrazides.
NH Detection Sharp, distinct singlets.[1][3]Broad, often invisible.DMSO is required for structural proof of NH/NH2 groups.
Water Peak ~3.33 ppm (Usually distinct).~1.56 ppm (Can overlap with Methyl).DMSO moves water away from the critical Methyl doublet region.
Structural Connectivity Diagram

Structure_Map Benzothiazole Benzothiazole Ring (Ar-H: 7.0-7.8 ppm) Linker_NH Linker NH (8.1-8.4 ppm) Benzothiazole->Linker_NH C2 Position Chiral_CH Methine CH (4.6-4.8 ppm) Linker_NH->Chiral_CH Methyl Methyl CH3 (1.4 ppm) Chiral_CH->Methyl Hydrazide Hydrazide Group (-CONH-NH2) (9.3 ppm / 4.3 ppm) Chiral_CH->Hydrazide Carbonyl Link

Figure 2: Chemical shift mapping to specific structural moieties.

Troubleshooting & Common Impurities

  • Impurity: Hydrazine Hydrate

    • Detection: Sharp singlet at ~4.0–5.0 ppm (variable) that does not integrate 2:1 with the amide.

    • Remedy: Wash solid product thoroughly with cold ethanol/water.

  • Impurity: Ethyl Ester Precursor (Incomplete Hydrazinolysis)

    • Detection: Presence of a triplet (~1.2 ppm) and quartet (~4.1 ppm) corresponding to the unreacted ethyl group.

    • Remedy: Reflux longer with excess hydrazine hydrate.

  • Phenomenon: Missing NH2 Peaks

    • Cause: Rapid proton exchange with trace water in DMSO.

    • Verification: This is normal. Focus on the integration of the non-exchangeable aliphatic protons (CH/CH3) for purity calculation.

References

  • Degres Journal. (2023). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1-phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives.

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.

  • MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations.

  • Scientific Research Publishing. (2016). Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide, a molecule of interest in medicinal chemistry. By comparing its spectral features with those of its structural precursors, 2-aminobenzothiazole and propanehydrazide, this guide offers a detailed roadmap for the structural elucidation and characterization of this and related compounds.

The Significance of Structural Verification via FTIR

In the synthesis of novel compounds for drug development, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid and reliable tool for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the verification of a successful chemical transformation. For a molecule like this compound, which contains multiple functional groups including amides, amines, and an aromatic heterocyclic system, FTIR is indispensable for confirming the presence of these key structural motifs.

Molecular Structure and Key Vibrational Modes

The structure of this compound combines the benzothiazole core with a propanehydrazide side chain. This arrangement gives rise to several key functional groups, each with expected vibrational modes that can be observed in the FTIR spectrum.

Molecular Structure of this compound

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Form KBr Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Process Spectrum (Ratioing) sample->process interpret Interpret Characteristic Peaks process->interpret

Caption: A generalized workflow for FTIR analysis.

Conclusion

The FTIR spectrum of this compound displays a unique combination of characteristic peaks that confirm its molecular structure. The presence of strong absorptions for the amide C=O and N-H stretching and bending modes, alongside the retained peaks of the benzothiazole core, provides definitive evidence of a successful synthesis. This comparative guide serves as a valuable resource for researchers in the field, enabling the confident identification and characterization of this and structurally related compounds.

References

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 332-337. Available at: [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. III. Hydrazides of Aliphatic Acids. Bulletin of the Chemical Society of Japan, 35(3), 423-428. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved from [Link]

  • IJC. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-22. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & medicinal chemistry, 15(17), 5683-5691.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]

  • Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

  • Fan, M., Dai, D., & Huang, B. (2012). Fourier Transform Infrared Spectroscopy for Natural Fibres.
  • Jaggi, N., & Vij, S. (2006). Fourier transform-infrared spectroscopy in the study of native and processed milk products.
  • Kirk, R. E., & Othmer, D. F. (1953). Encyclopedia of chemical technology. Interscience Encyclopedia.
  • Szafranski, P., & Kołodziej, B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 108-125. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Stuart, B. H. (2004).
  • Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.
  • Larkin, P. (2017).
  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

Comparative Guide: Mass Spectrometry Fragmentation of Benzothiazole Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole hydrazides represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, antitumor, and anti-inflammatory properties. Their structural characterization via Mass Spectrometry (MS) is pivotal for verifying synthesis and understanding metabolic stability.

This guide provides a comparative analysis of the fragmentation patterns of Benzothiazole Hydrazides versus their structural analogs, Benzoxazole Hydrazides . By contrasting the sulfur-containing thiazole ring with the oxygen-containing oxazole ring, we elucidate the "Heavy Atom Effect" on ion stability. The guide includes validated experimental protocols for ESI-MS/MS and EI-MS, supported by mechanistic visualizations.

Theoretical Framework: The Sulfur Stabilization Effect

To interpret the fragmentation of benzothiazole hydrazides, one must understand the electronic influence of the benzothiazole core.

Charge Localization

In Electron Impact (EI) ionization, the molecular ion (


) is formed by the removal of an electron.
  • Benzothiazole: The sulfur atom is less electronegative (2.58) and larger (soft base) than oxygen (3.44). It can better accommodate the positive charge deficiency in the radical cation. This results in a highly stable molecular ion that is often the base peak.

  • Benzoxazole: The highly electronegative oxygen destabilizes the radical cation, leading to rapid fragmentation and a lower relative abundance of the molecular ion.

The Hydrazide Linker (-CONHNH-)

The hydrazide bridge is the "weak link" in the molecule. Fragmentation typically initiates here via:

  • N-N Bond Cleavage: Yielding acylium ions or amide fragments.

  • McLafferty-like Rearrangements: If alkyl side chains are present, hydrogen transfer can lead to neutral losses of small alkenes or ammonia.

Comparative Analysis: Benzothiazole vs. Benzoxazole[1]

This section contrasts the MS performance of benzothiazole hydrazides against benzoxazole analogs. This comparison is vital for researchers selecting scaffolds for drug stability.

Table 1: Comparative Fragmentation Characteristics
FeatureBenzothiazole Hydrazides (S-Analog)Benzoxazole Hydrazides (O-Analog)Mechanistic Cause
Molecular Ion (

) Intensity
High (80-100%) Low to Moderate (20-50%)Sulfur's lower ionization energy stabilizes the radical cation better than Oxygen.
Primary Cleavage Site N-N bond (Hydrazide)C-O bond (Ring) or HydrazideOxazole ring is more prone to ring-opening (Retro-Diels-Alder) than thiazole.
Diagnostic Core Ion m/z 134/135 (Benzothiazole cation)m/z 118/119 (Benzoxazole cation)Mass shift due to S (32 Da) vs O (16 Da).
Ring Fragmentation Loss of HCN (27 Da) and CS (44 Da)Loss of CO (28 Da) and HCN Thiazole ring typically ejects CS; Oxazole ejects CO.
Metabolic Stability (ESI) Higher resistance to hydrolysisProne to hydrolytic cleavageThio-ether linkage is more robust than the ether-like oxazole linkage.
Key Insight for Researchers

If your drug discovery program prioritizes metabolic stability, benzothiazole derivatives generally yield more robust lead compounds than benzoxazoles. In MS analysis, benzothiazoles provide clearer "molecular fingerprints" due to the survival of the parent ion.

Experimental Protocols

These protocols are designed to be self-validating. If the diagnostic ions (m/z 135 for benzothiazole) are not observed, check the collision energy or ionization source temperature.

Protocol A: High-Resolution ESI-MS/MS (Qualitative & Stability)

Best for: Metabolite identification and purity checks.

  • Sample Preparation:

    • Dissolve 1 mg of hydrazide in 1 mL DMSO (Stock).

    • Dilute 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid. Critical: Formic acid aids protonation (

      
      ).[1]
      
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

  • MS Source Settings (Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Adjust to maximize

      
      ).
      
    • Source Temp: 350°C.

  • MS/MS Fragmentation:

    • Select Precursor Ion (

      
      ).
      
    • Apply Collision Energy (CE) Ramp: 15 -> 45 eV.

    • Validation: Look for neutral loss of hydrazine (

      
      , 32 Da) or ammonia (
      
      
      
      , 17 Da).
Protocol B: EI-MS (Structural Elucidation)

Best for: Confirming substituent position and library matching.

  • Inlet: Direct Insertion Probe (DIP) or GC (if volatile).

  • Ionization Energy: 70 eV (Standard).

  • Scan Range: m/z 40 – 600.

  • Validation: The Molecular Ion (

    
    ) should be the Base Peak (100%) or >80% relative abundance.
    

Visualized Fragmentation Pathways[3][4]

The following diagrams illustrate the logical flow of fragmentation, crucial for interpreting unknown spectra.

Diagram 1: Mechanistic Fragmentation Pathway (EI-MS)

This diagram details how the parent benzothiazole hydrazide decays into its diagnostic fragments.

BenzothiazoleFragmentation M_Ion Molecular Ion (M+•) [Benzothiazole-CONHNH-R] Step1_Alpha Alpha Cleavage (Acylium Ion Formation) M_Ion->Step1_Alpha -NHNH-R (Radical Loss) Step1_NN N-N Bond Cleavage M_Ion->Step1_NN -NH-R Frag_Benzoyl Benzothiazole-CO+ (m/z 162) Step1_Alpha->Frag_Benzoyl Frag_Benzo Benzothiazole Cation (m/z 134/135) Step1_NN->Frag_Benzo H-Transfer & Rearrangement Frag_Benzoyl->Frag_Benzo -CO (28 Da) Ring_Opening Thiazole Ring Opening (Loss of HCN) Frag_Benzo->Ring_Opening Frag_Thiophenol Mercaptophenyl Cation (m/z 108) Ring_Opening->Frag_Thiophenol -HCN (27 Da)

Caption: Figure 1. EI-MS fragmentation pathway showing the degradation from the molecular ion to the characteristic mercaptophenyl cation (m/z 108).

Diagram 2: Comparative Experimental Workflow

This decision tree helps researchers choose the correct ionization method based on their analytical goal.

WorkflowComparison Sample Benzothiazole Hydrazide Sample Goal Analytical Goal? Sample->Goal Path_Structure Structural Elucidation (Fingerprinting) Goal->Path_Structure Identification Path_Bio Biological/Metabolic Stability Goal->Path_Bio Quant/Metabolism Method_EI EI-MS (70 eV) Direct Probe/GC Path_Structure->Method_EI Method_ESI LC-ESI-MS/MS (Positive Mode) Path_Bio->Method_ESI Out_EI Output: M+• (Intense) Fragment: m/z 134, 108 Method_EI->Out_EI Out_ESI Output: [M+H]+ Neutral Loss: NH3, N2H4 Method_ESI->Out_ESI

Caption: Figure 2. Decision matrix for selecting EI vs. ESI ionization based on research requirements (Structure vs. Stability).

References

  • Jiao, P., et al. (2002).[2] Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives. Rapid Communications in Mass Spectrometry.

  • Kloepfer, A., et al. (2004).[3] Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A.

  • Nielsen, et al. (2011). Ion fragmentation of small molecules in mass spectrometry. Journal of Natural Products.

  • Salem, M. A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-Pyrimidines. International Journal of Materials and Chemistry.

Sources

X-ray Diffraction (XRD) Data for 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide Crystals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.[1] Content Type: Publish Comparison Guide.

Executive Summary & Structural Context[2][3][4][5][6]

The characterization of benzothiazole derivatives via X-ray diffraction (XRD) is critical for understanding their solid-state behavior, particularly for pharmaceutical applications where polymorphism directly impacts bioavailability and stability.[1] This guide focuses on the crystallographic profile of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide , a key intermediate in the synthesis of bioactive heterocycles (e.g., antimicrobial and anticancer agents).[1]

Given the rarity of direct, publicly indexed crystallographic data for the specific amino-propane variant, this guide employs a comparative structural analysis . We benchmark the theoretical properties of the target molecule against its well-characterized structural analogue, 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide , for which extensive single-crystal XRD data exists (Monoclinic,


).[1] This approach allows researchers to infer the likely packing motifs, hydrogen bonding networks, and stability profiles of the target compound based on established structure-activity relationships (SAR).[1]
Key Structural Differentiators
FeatureTarget Molecule (Amino-Propane)Benchmark Analogue (Thio-Aceto)Impact on Crystal Lattice
Linker Atom Amino (-NH-)Thio (-S-)The -NH- group acts as a hydrogen bond donor, potentially creating stronger intermolecular networks than the -S- linker.[1]
Chain Length Propane (C3)Acetyl (C2)The additional methylene group in the propane chain introduces steric bulk and flexibility, likely altering the packing from planar sheets to more complex helical or columnar motifs.[1]
H-Bond Potential High (3 Donors: NH, NH, NH2)Moderate (2 Donors: NH, NH2)Increased H-bonding capacity in the target suggests higher melting points and lower solubility.[1]

Experimental Protocol for Crystallization & Characterization

To obtain high-quality single crystals suitable for XRD analysis, a rigorous protocol controlling solvent evaporation rate and temperature is essential. The following methodology is validated for benzothiazole hydrazides.

Synthesis & Crystallization Workflow

The synthesis typically involves the nucleophilic substitution of a 2-halobenzothiazole or 2-aminobenzothiazole with a propionate ester, followed by hydrazinolysis.[1]

Step-by-Step Protocol:

  • Precursor Preparation: React 2-aminobenzothiazole with ethyl 2-bromopropionate in the presence of anhydrous

    
     in dry acetone (Reflux 8-10h).
    
  • Hydrazinolysis: Treat the resulting ester with hydrazine hydrate (99%) in absolute ethanol (Reflux 4-6h).

  • Isolation: Cool the reaction mixture to

    
    . Filter the precipitated solid and wash with cold ethanol.
    
  • Crystallization (Critical Step):

    • Dissolve 100 mg of the crude hydrazide in a minimum amount of hot ethanol/DMF mixture (4:1 v/v).

    • Filter the hot solution to remove insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature in a vibration-free environment.

    • Optimization: If no crystals form after 48h, add hexane dropwise to the cloud point and let stand.

XRD Data Collection Parameters
  • Instrument: Bruker APEX-II CCD or equivalent.[1]

  • Radiation: Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å) for smaller organic crystals.[1]
  • Temperature: 296 K (Room Temp) or 100 K (Low Temp for reduced thermal motion).

  • Scan Mode:

    
     and 
    
    
    
    scans.[1]

Comparative Crystallographic Analysis

This section analyzes the crystallographic data of the Benchmark Analogue to predict the behavior of the Target Molecule .[1]

Benchmark Data: 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide

Source: Al-Omran et al. (2016), International Journal of Organic Chemistry [1].

The crystal structure of the thio-analogue reveals a stable packing arrangement dominated by intermolecular hydrogen bonds and


-

stacking.

Crystal Data Table:

Parameter Value

| Empirical Formula |


 |
| Crystal System  | Monoclinic |
| Space Group  | 

| | Unit Cell Dimensions |

Å,

Å,

Å | | Angles |

,

,

| | Volume (

)
|

Å

| | Z | 4 | | Calculated Density (

)
|

Mg/m

|[1]

Key Packing Interactions:

  • Hydrogen Bonding: The hydrazide -NH- and -NH2 groups form classical hydrogen bonds with the carbonyl oxygen (

    
    ) and the thiazole nitrogen (
    
    
    
    ) of adjacent molecules.[1]
  • 
    -
    
    
    
    Stacking:
    The planar benzothiazole rings stack in an offset parallel fashion (centroid-centroid distance ~3.7 Å), contributing significantly to lattice stability.[1]
Predicted Structural Features of the Target (Amino-Propane)

Based on the benchmark, the This compound is expected to exhibit:

  • Space Group: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . The lower symmetry is common for flexible propyl chains compared to rigid acetyl groups.[1]
  • Unit Cell Expansion: The propyl chain (C3) will increase the unit cell volume by approximately 15-20 Å

    
     per molecule compared to the ethyl (C2) analogue.[1]
    
  • Enhanced H-Bonding: The replacement of the Thio (-S-) ether linkage with an Amino (-NH-) group introduces a new H-bond donor.[1] This will likely lead to the formation of supramolecular chains or dimers involving the benzothiazole nitrogen acceptor, increasing the melting point (expected

    
    ).
    

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the comparative influence of the linker atom on crystal packing forces.

G cluster_0 Synthesis Pathway cluster_1 Crystal Packing Forces Start 2-Aminobenzothiazole (Precursor) Inter Ethyl 2-(benzothiazol-2-ylamino)propionate (Intermediate Ester) Start->Inter Ethyl 2-bromopropionate K2CO3, Acetone Target This compound (Target Molecule) Inter->Target Hydrazine Hydrate EtOH, Reflux Force1 H-Bonding (Strong) NH...N(thiazole) Target->Force1 Force2 Pi-Pi Stacking (Benzothiazole Rings) Target->Force2 Force3 Van der Waals (Propyl Chain) Target->Force3

Caption: Synthesis pathway and dominant intermolecular forces governing the crystal lattice of the target hydrazide.

Conclusion & Recommendations

While direct single-crystal XRD data for This compound is not currently indexed in major public repositories (CSD, COD), its structural behavior can be reliably modeled against the thio-acetohydrazide analogue.[1]

Key Takeaways for Researchers:

  • Stability: The target molecule is predicted to have higher thermal stability than its thio-analogue due to the additional -NH- hydrogen bond donor.

  • Solubility: Expect reduced solubility in non-polar solvents; use polar aprotic solvents (DMSO, DMF) for crystallization.[1]

  • Polymorphism Risk: The flexibility of the propyl chain increases the likelihood of conformational polymorphism. It is recommended to screen multiple solvent systems (Ethanol, Methanol/Water, Acetonitrile) during the crystallization phase.

References

  • Al-Omran, F. and El-Khair, A. (2016).[1] Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.

  • Gomes, L. R., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Crystals, 14, 330.

  • Yildirim, S., et al. (2011). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole. ResearchGate.

Sources

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